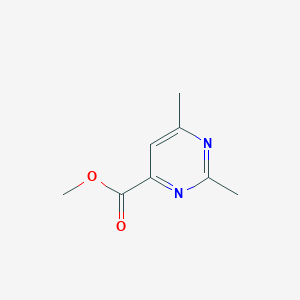![molecular formula C8H15N B3144009 Octahydro-1H-cyclopenta[c]pyridine CAS No. 54152-52-2](/img/structure/B3144009.png)
Octahydro-1H-cyclopenta[c]pyridine
Descripción general
Descripción
Octahydro-1H-cyclopenta[c]pyridine is a chemical compound that has a broad spectrum of bioactive natural products . It is a skeleton that is present in many bioactive natural products .
Synthesis Analysis
The synthesis of this compound is achieved through a novel diastereoselective synthesis strategy. This involves the use of (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling was achieved with low palladium catalyst loading without copper to deliver a variety of piperidines bearing 1,5-enyne motifs .Molecular Structure Analysis
The this compound molecule contains a total of 25 bond(s). There are 10 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This involves a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, boiling point of 190.2±8.0 °C at 760 mmHg, vapour pressure of 0.5±0.4 mmHg at 25°C, enthalpy of vaporization of 42.6±3.0 kJ/mol, flash point of 62.1±16.5 °C, index of refraction of 1.472, molar refractivity of 38.3±0.3 cm3, polar surface area of 12 Å2, and polarizability of 15.2±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Conformational Analysis
- A study by Melnykov et al. (2018) developed a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This scaffold is significant for its three-dimensional template geometry, useful in various chemical syntheses and pharmaceutical applications (Kostiantyn P. Melnykov et al., 2018).
Halogen Bonding Interactions
- Research by Mertsalov et al. (2021) involved synthesizing and characterizing octahydro-1H-4,6-epoxycyclopenta[c]pyridin-1-one derivatives to study halogen bonding interactions. This underscores the role of octahydro-1H-cyclopenta[c]pyridine derivatives in understanding halogen bonding in the solid state (D. F. Mertsalov et al., 2021).
Enantiomer Synthesis
- Shieh et al. (2007) disclosed a synthesis method for octahydro-pyrrolo[2,3-c]pyridine, using an intramolecular [3+2]-cycloaddition of an azomethine ylide. This process highlights the application in synthesizing enantiomerically pure compounds (W. Shieh et al., 2007).
CCR5 Antagonists and HIV-1 Inhibition
- Wang et al. (2017) designed and synthesized novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists. This demonstrates the potential of these compounds in anti-HIV-1 activities (Yujie Wang et al., 2017).
Stereochemistry in Lactone-Fused Perhydroisoxazolo[2,3-a]pyridines
- A study by Alvarez-Larena et al. (1995) on lactone-fused perhydroisoxazolo[2,3-a]pyridines analyzed their conformation in the solid state. This is crucial for understanding the stereochemistry of such compounds (A. Alvarez-Larena et al., 1995).
NMR Spectroscopy in Structural Analysis
- Potmischil et al. (2002) conducted a detailed study of 1H and 13C NMR spectra of various octahydroacridine derivatives. This emphasizes the role of NMR spectroscopy in elucidating the structure of this compound derivatives (F. Potmischil et al., 2002).
Synthesis and Opioid Receptor Profiles
- Research by Bays et al. (1989) on the synthesis and opioid receptor profiles of certain octahydro-1H-pyrano- and -thiopyrano[4,3-c]pyridin derivatives highlights the potential of these compounds in pharmacology and their possible therapeutic applications (D. E. Bays et al., 1989).
Coordination Chemistry
- Moghimi et al. (2002) synthesized and characterized Co(II) and La(III) complexes of a pyridine-containing self-assembling system. This study demonstrates the utility of this compound in coordination chemistry and complex formation (A. Moghimi et al., 2002).
Mecanismo De Acción
Target of Action
Octahydro-1H-cyclopenta[c]pyridine is a bioactive compound that is found in a broad spectrum of natural products . It has been suggested that this compound may interact with Protease Activated Receptor 1 (PAR1) , a receptor that has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events .
Mode of Action
It is synthesized via a pd/au-relay catalyzed sequential intramolecular heck-type cyclization, sonogashira coupling, and 1,5-enyne cyclization . This process involves the reduction of Pd II to Pd 0 in the presence of PPh 3, followed by oxidative addition to alkenyl iodide to give an intermediate . Then, the Heck-type cyclization produces another intermediate .
Biochemical Pathways
Given its potential interaction with par1 , it may influence the pathways regulated by this receptor, such as platelet aggregation and thrombotic cardiovascular events .
Result of Action
It is known that the compound exists in a broad spectrum of bioactive natural products , suggesting it may have diverse biological effects
Action Environment
It is known that the synthesis of this compound involves a pd/au-relay catalyzed reaction , which may be influenced by various environmental factors such as temperature and pH
Propiedades
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-4-5-9-6-8(7)3-1/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSPHQLZBMRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560181 | |
| Record name | Octahydro-1H-cyclopenta[c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54152-52-2 | |
| Record name | Octahydro-1H-cyclopenta[c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54152-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-cyclopenta[c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)
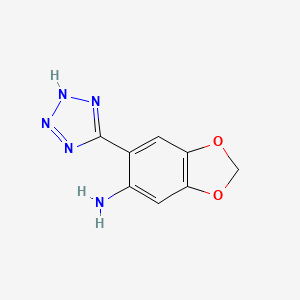



![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)
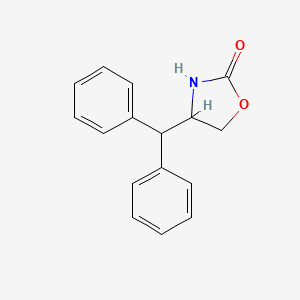


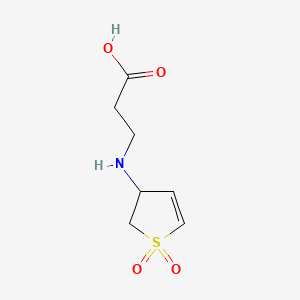
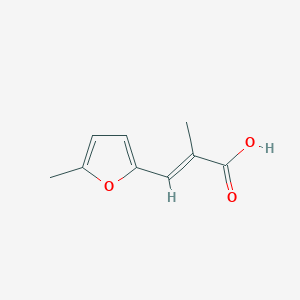
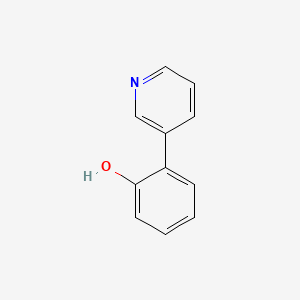
![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
